Magnesium bisulfate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

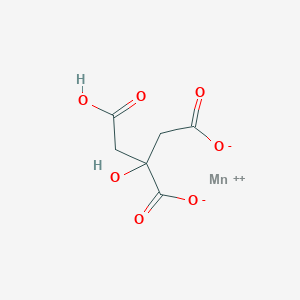

Magnesium bisulfate is an inorganic compound with the chemical formula Mg(HSO4)2. It is a white crystalline powder that is soluble in water and has a wide range of applications in different fields, including chemical synthesis and biological research. In

作用机制

Magnesium bisulfate acts as a Lewis acid catalyst in organic synthesis reactions. It can donate a pair of electrons to the reactant molecule, forming a new bond and facilitating the reaction. In addition, magnesium bisulfate can also act as a dehydrating agent, removing water molecules from the reaction mixture and promoting the formation of the desired product.

生化和生理效应

Magnesium bisulfate has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. Magnesium bisulfate has also been reported to have anti-inflammatory and anti-tumor effects. Moreover, it has been found to have a positive effect on bone health and can improve insulin sensitivity.

实验室实验的优点和局限性

Magnesium bisulfate has several advantages for lab experiments. It is inexpensive and readily available, making it a cost-effective option for researchers. It is also a stable compound that can be stored for long periods without degradation. However, magnesium bisulfate has some limitations, such as its low solubility in organic solvents, which can limit its use in certain reactions. It is also hygroscopic, which means it can absorb moisture from the air, leading to inaccurate results in experiments.

未来方向

There are several future directions for the use of magnesium bisulfate in scientific research. One potential application is in the development of new catalysts for organic synthesis reactions. Researchers can explore the use of modified magnesium bisulfate catalysts to improve reaction efficiency and selectivity. Another direction is in the development of new methods for the determination of phosphate in water samples. Magnesium bisulfate can be used as a reagent in combination with other compounds to develop more sensitive and accurate detection methods.

Conclusion:

Magnesium bisulfate is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool for organic synthesis, drying, and reagent applications. Although it has some limitations, its low cost and stability make it a popular choice for researchers. With further exploration and development, magnesium bisulfate has the potential to contribute to the advancement of various fields, including chemistry, biology, and environmental science.

合成方法

Magnesium bisulfate can be synthesized by reacting magnesium oxide or magnesium hydroxide with sulfuric acid. The reaction produces magnesium bisulfate and water, as shown in the following equation:

MgO + H2SO4 → Mg(HSO4)2

科研应用

Magnesium bisulfate has been widely used in scientific research due to its unique properties. It is commonly used as a catalyst in organic synthesis reactions, such as esterification and transesterification. It is also used as a drying agent in the preparation of anhydrous compounds. Moreover, magnesium bisulfate has been used as a reagent in the determination of phosphate in water samples.

性质

CAS 编号 |

10028-26-9 |

|---|---|

产品名称 |

Magnesium bisulfate |

分子式 |

H2MgO8S2 |

分子量 |

218.5 g/mol |

IUPAC 名称 |

magnesium;hydrogen sulfate |

InChI |

InChI=1S/Mg.2H2O4S/c;2*1-5(2,3)4/h;2*(H2,1,2,3,4)/q+2;;/p-2 |

InChI 键 |

FXBYOMANNHFNQV-UHFFFAOYSA-L |

SMILES |

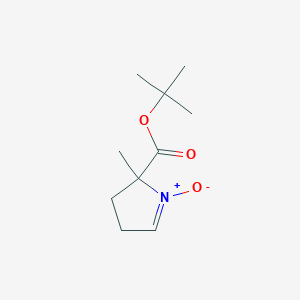

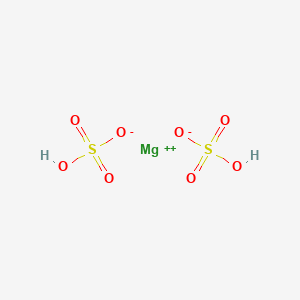

OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Mg+2] |

规范 SMILES |

OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Mg+2] |

其他 CAS 编号 |

10028-26-9 |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1,3-Difluoro-5-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B158922.png)

![(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B158925.png)